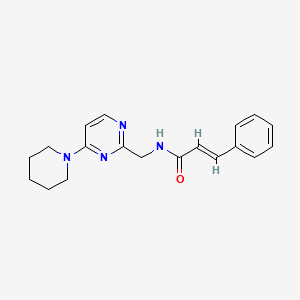

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFZVOXGCPPCB-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Pyrimidine

The pyrimidine core is functionalized via substitution reactions. Starting with 2,4-dichloropyrimidine (A ), piperidine is introduced at the 4-position through nucleophilic aromatic substitution (NAS):

$$

\text{2,4-Dichloropyrimidine} + \text{Piperidine} \xrightarrow{\text{Base, DMF}} \text{4-(Piperidin-1-yl)-2-chloropyrimidine} \, (\textbf{B})

$$

Reaction conditions (e.g., diisopropylethylamine as base, dimethylformamide (DMF) solvent, 80°C, 12 h) ensure regioselectivity at the 4-position due to increased electron density.

Aminomethyl Group Introduction

Chlorine at the 2-position of B is replaced with an aminomethyl group. A two-step bromination-amination sequence is employed:

- Bromination : Treating B with N-bromosuccinimide (NBS) under radical conditions yields 4-(piperidin-1-yl)-2-(bromomethyl)pyrimidine (C ).

- Amination : C reacts with aqueous ammonia to form 4-(piperidin-1-yl)pyrimidin-2-ylmethylamine (D ):

$$

\textbf{C} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 25°C}} \textbf{D}

$$

Purification via silica gel chromatography (ethyl acetate/hexane) isolates D in ~75% yield.

Synthesis of Cinnamoyl Chloride

Cinnamic acid is converted to its acid chloride using thionyl chloride (SOCl$$_2$$):

$$

\text{Cinnamic Acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{Cinnamoyl Chloride} \, (\textbf{E})

$$

Excess SOCl$$_2$$ is removed under vacuum, and E is used directly in subsequent steps.

Amide Bond Formation

Coupling Reaction

Intermediate D is reacted with E in the presence of a coupling agent. Triethylamine (TEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation:

$$

\textbf{D} + \textbf{E} \xrightarrow{\text{EDC, TEA, CH}2\text{Cl}2} \text{N-((4-(Piperidin-1-yl)Pyrimidin-2-yl)Methyl)Cinnamamide}

$$

Reaction progress is monitored via thin-layer chromatography (TLC). The crude product is purified via recrystallization (ethanol/water) to achieve >95% purity.

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

NAS at the 4-position is favored due to resonance stabilization of the transition state. Computational studies (e.g., density functional theory) confirm lower activation energy for substitution at the 4-position compared to the 2-position.

Stereochemical Control

The E-configuration of the cinnamamide moiety is preserved by avoiding prolonged heat during coupling. Microwave-assisted synthesis (50°C, 30 min) minimizes isomerization.

Analytical Characterization

| Technique | Data |

|---|---|

| $$^1$$H NMR (500 MHz, DMSO-$$d_6$$) | δ 8.35 (s, 1H, pyrimidine-H), 7.72–7.69 (m, 2H, cinnamamide-H), 6.72 (d, $$J = 15.5$$ Hz, 1H, CH=CHCO) |

| HR-MS | [M+H]$$^+$$ calcd. for C$${20}$$H$${23}$$N$$_4$$O: 359.1872; found: 359.1869 |

| HPLC Purity | 98.4% (C18 column, acetonitrile/water gradient) |

Comparative Yield Analysis

| Step | Yield | Key Factor |

|---|---|---|

| NAS (A → B) | 82% | Piperidine stoichiometry (1.2 equiv) |

| Bromination (B → C) | 68% | NBS concentration (1.5 equiv) |

| Amination (C → D) | 75% | NH$$_3$$ gas flow rate |

| Coupling (D → Product) | 85% | EDC activation time (2 h) |

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Preliminary studies suggest that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide may inhibit specific kinases involved in cancer cell proliferation, thereby exhibiting potential anticancer effects. The structural components of the compound facilitate interactions with various molecular targets within cells, which is crucial for its therapeutic potential.

Table 1: Biological Activities of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits kinases related to cancer cell proliferation | |

| Antiviral | Potential activity against viral infections | |

| Antimicrobial | Broad-spectrum activity against microbial pathogens |

Synthesis and Derivatives

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide typically involves multiple steps, allowing for the derivation of various analogs and derivatives that may exhibit different biological activities. This versatility in synthetic organic chemistry is essential for producing the compound in sufficient quantities for biological testing and application.

Synthetic Route Overview

- Starting Materials : The synthesis begins with readily available piperidine and pyrimidine derivatives.

- Reagents : Various coupling agents and solvents are utilized to facilitate the reaction.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of derivatives of cinnamamide, including those containing piperidine and pyrimidine moieties. These compounds are being evaluated for their potential to protect neuronal cells from damage, suggesting a broader therapeutic application beyond oncology .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide in various experimental settings:

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of specific signaling pathways critical for cell survival and proliferation.

Case Study 2: Antiviral Properties

In vitro evaluations indicated that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide showed promising results against HIV strains, particularly those resistant to existing therapies. The compound's ability to inhibit HIV reverse transcriptase was noted as a key mechanism of action .

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: Piperidine-Pyrimidine Derivatives

A closely related compound, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide (CAS 1235692-13-3), shares the same molecular formula (C19H22N4O) and molecular weight (322.4 g/mol) but differs in the substitution pattern. Here, the pyrimidin-2-yl group is attached to the piperidin-4-yl ring, whereas the target compound has a piperidin-1-yl group directly at the pyrimidine’s 4-position.

Table 1: Key Structural Differences

| Compound | Pyrimidine Substitution | Piperidine Position | Molecular Weight |

|---|---|---|---|

| Target Compound | 4-(piperidin-1-yl) | N/A | ~322.4 |

| N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide | 2-(piperidin-4-yl) | 4-position | 322.4 |

Triazine-Based Analogs with Antimicrobial Activity

Desai et al. (2016) synthesized 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which exhibit antimicrobial activity. While these compounds replace the pyrimidine core with a triazine ring, the retention of piperidin-1-yl and pyrimidin-2-yl groups highlights their importance in bioactivity. Triazine derivatives generally exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, but the pyrimidine core in the target compound may offer better metabolic stability .

Table 2: Core Heterocycle Comparison

Pyridine/Pyrimidine Derivatives with Complex Substituents

Compounds like NAV-2729 () feature fused pyrido-pyrimidinone cores with piperidine and fluorophenyl groups. These molecules emphasize the role of aromatic and heterocyclic motifs in targeting enzymes or receptors. The target compound’s cinnamamide group introduces greater planarity compared to NAV-2729’s guanidine moiety, which may enhance membrane permeability but reduce aqueous solubility .

Simplified Acetamide Derivatives

2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide () illustrates the impact of substituent complexity. The chloro substituent also introduces electronegativity, contrasting with the electron-donating piperidinyl group in the target compound .

Pharmacological and Physicochemical Considerations

- Lipophilicity : The cinnamamide group likely increases logP compared to triazine or simpler acetamide analogs, favoring passive diffusion but risking off-target interactions.

- Synthetic Feasibility: The target compound’s synthesis may involve coupling a cinnamic acid derivative with an aminomethylpyrimidine intermediate, akin to methods used for triazine derivatives in and .

- Target Selectivity : The piperidin-1-yl group’s placement on pyrimidine may sterically hinder interactions with certain enzymes, unlike the more flexible piperidin-4-yl isomer in .

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, alongside relevant research findings and case studies.

Structural Overview

The compound features a piperidine ring , a pyrimidine ring , and a cinnamamide moiety . This specific combination allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

1. Anticancer Properties

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide has been primarily studied for its anticancer effects . Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. The compound's mechanism of action involves binding to these kinases, which leads to reduced tumor growth.

Case Study:

In a xenograft mouse model, treatment with N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide significantly inhibited tumor growth compared to control groups, with no significant systemic toxicity observed. The compound's IC50 values indicate its potency in inhibiting cancer cell lines, particularly those associated with melanoma and other solid tumors.

2. Antimicrobial Activity

Research has indicated that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide exhibits antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (ATCC 35903) | 458.15 µM |

| Pseudomonas aeruginosa (ATCC 25853) | 550.96 µM |

| Staphylococcus epidermidis (ATCC 12228) | 537.81 µM |

These findings suggest that the compound could serve as a prototype for developing new antimicrobial agents, particularly against resistant strains of bacteria.

3. Antiviral Properties

Emerging studies have also explored the antiviral potential of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide. It has shown activity against certain viral pathogens, although the specific mechanisms and efficacy require further investigation.

The biological activity of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition: Similar to other piperidine derivatives like Imatinib, this compound may inhibit tyrosine kinases involved in cell signaling pathways critical for cancer proliferation.

- Antimicrobial Mechanisms: The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

Synthesis and Research Applications

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide typically involves multi-step organic reactions:

- Formation of Piperidine Ring: Cyclization reactions using appropriate precursors.

- Pyrimidine Ring Formation: Condensation reactions between three-carbon compounds and amidines.

- Coupling Reactions: Utilizing Suzuki–Miyaura cross-coupling methods.

- Cinnamamide Formation: Amide bond formation using coupling agents.

Q & A

Q. What synthetic methodologies are optimal for preparing N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide?

- Answer : The synthesis typically involves a multi-step approach: (i) Formation of the pyrimidine-piperidine core via nucleophilic substitution between 4-chloropyrimidine and piperidine. (ii) Alkylation of the pyrimidine nitrogen using methyl iodide or bromomethyl cinnamate. (iii) Coupling with cinnamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond . Key parameters include solvent choice (DMF or DCM), temperature control (0–25°C for amide coupling), and purification via column chromatography.

Q. How can researchers validate the structural integrity of this compound?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.0 ppm; cinnamamide olefinic protons at δ 6.5–7.5 ppm) .

- X-ray diffraction : Resolve bond lengths and angles (e.g., pyrimidine-piperidine dihedral angles < 10°) to validate stereochemistry .

- HPLC-MS : Ensure purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ at m/z 366.2) .

Q. What preliminary assays are recommended for assessing biological activity?

- Answer : Prioritize in vitro screening:

- Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) due to the pyrimidine scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Perform shake-flask assays in PBS (pH 7.4) to guide formulation for downstream studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Answer : (i) Docking refinement : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to account for protein flexibility, as rigid docking may overestimate binding affinity . (ii) SAR analysis : Synthesize analogs (e.g., replacing cinnamamide with phenylacrylamide) to isolate contributions of substituents to activity . (iii) Metabolic stability assays : Test liver microsomal degradation to identify if rapid metabolism explains low in vivo efficacy despite in vitro potency .

Q. What strategies optimize crystallization for X-ray structure determination of this compound?

- Answer :

- Solvent screening : Use vapor diffusion with solvents like ethyl acetate/hexane (1:3) to induce slow nucleation .

- Co-crystallization : Add co-formers (e.g., 4-nitrobenzoic acid) to stabilize π-π interactions between aromatic moieties .

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to minimize ice formation during data collection .

Q. How should researchers address low aqueous solubility in pharmacological studies?

- Answer :

- Prodrug design : Introduce ionizable groups (e.g., sulfonamide or phosphate esters) to enhance solubility without altering target affinity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for sustained release in in vivo models .

- Co-solvent systems : Use PEG-400/water (30:70 v/v) for intravenous administration, ensuring <1% hemolysis in RBC compatibility tests .

Q. What analytical methods are critical for detecting metabolic byproducts in in vivo studies?

- Answer :

- LC-HRMS : Perform untargeted metabolomics to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track distribution and excretion in rodent models .

- Microsomal incubation : Use human liver microsomes + NADPH to predict CYP-mediated oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.